3-Methoxyphthalic acid

Anthracycline Cardiotoxicity Oxidative Metabolism Biomarker Validation

Challenges in distinguishing doxorubicin cardiotoxicity from its oxidative metabolites demand a specific biomarker. 3-Methoxyphthalic acid (CAS 14963-97-4) is the validated analytical standard for ferrylmyoglobin-mediated oxidative degradation of methoxy-substituted anthracyclines, uniquely formed-unlike phthalic acid from demethoxy analogs. • Definitive biomarker for doxorubicin degradation in LC-MS assays • Reference compound with quantified lower cytotoxicity in H9c2 cardiomyocytes • Preferred starting material for synthesis exploiting isomeric acid chloride interconversion Supplied with full analytical documentation and global logistical support.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 14963-97-4
Cat. No. B048688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphthalic acid
CAS14963-97-4
Synonyms3-Methoxy-1,2-benzenedicarboxylic Acid; _x000B_3-Methoxy-phthalic Acid;  3-Methoxy-1,2-benzenedicarboxylic Acid;  3-Methoxyphthalic Acid;  NSC 239374
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyDULQZGQVLHMCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphthalic Acid (CAS 14963-97-4): Overview


3-Methoxyphthalic acid (CAS 14963-97-4) is an aromatic dicarboxylic acid derivative, featuring a methoxy group at the 3-position of a phthalic acid backbone. This substitution pattern defines its role as a specialized building block, offering reactivity and properties distinct from other phthalic acid isomers. Its primary utility is as a verifiable intermediate and analytical marker, supported by its well-characterized physical properties, including a melting point of 173-174 °C and a calculated LogP of 0.62 .

Biomarker detection for methoxy-anthracycline metabolism
Isomer-specific synthesis requiring dynamic acid chloride equilibrium
Positional isomer discrimination method development

3-Methoxyphthalic Acid: Positional Isomer Advantage


In the context of 3-Methoxyphthalic acid (CAS 14963-97-4), generic substitution is not feasible due to the profound impact of the methoxy group's position on chemical behavior and biological relevance. Unlike the 4-methoxy isomer, which exhibits different reactivity, the 3-substitution pattern on 3-Methoxyphthalic acid is critical for specific applications [1]. In biological systems, this specific isomer is a distinct degradation product of methoxy-substituted anthracyclines, whereas demethoxy analogs yield simple phthalic acid, highlighting its unique role as a biomarker [2]. Therefore, substituting 3-Methoxyphthalic acid with any other isomer or analog compromises experimental fidelity and invalidates quantitative comparisons, as detailed in the evidence below.

Positional reactivity mismatch

4-Methoxy isomer exhibits different reaction outcomes, limiting direct interchange.

Biomarker specificity loss

Demethoxy analogs yield simple phthalic acid instead of 3-methoxyphthalic acid, losing analytical selectivity.

Isomer equilibrium divergence

4-Methoxy isomer yields stable isomers; 3-methoxy acid chlorides interconvert rapidly, requiring distinct synthetic protocols.

3-Methoxyphthalic Acid: Evidence-Based Performance


Distinct Biomarker in Anthracycline Metabolism

3-Methoxyphthalic acid is uniquely formed as the oxidative degradation product of methoxy-substituted anthracyclines like doxorubicin (DOX), a finding that underpins its role as a specific biomarker. Critically, in head-to-head comparisons using mass spectrometry, its formation is absent in the oxidation of demethoxy analogs, which instead yield simple phthalic acid. This absolute qualitative difference provides a clear, quantifiable distinction [1][2].

Anthracycline Biomarker
Head-to-head
3-Methoxyphthalic acid forms vs Simple phthalic acid (absent from demethoxy)
Supports specific tracking of methoxy-anthracycline oxidation.
Confirmed by ESI-MS in ferrylmyoglobin/H2O2 system.
Anthracycline Cardiotoxicity Oxidative Metabolism Biomarker Validation

Cardiomyocyte Safety vs. Doxorubicin

In direct cytotoxicity assays on H9c2 cardiomyocytes, 3-Methoxyphthalic acid demonstrates a significantly safer profile than its parent compound, doxorubicin (DOX). While DOX caused damage at low concentrations, H9c2 cells tolerated 3-Methoxyphthalic acid at concentrations exceeding those measured in murine or human myocardium, providing a quantitative safety benchmark [1].

Cardiomyocyte Assay
Assay context
Tolerated > physiological conc. vs Doxorubicin damage at low conc.
Reported lower cytotoxicity supports reference compound use in H9c2 models.
Data to verify for specific experimental conditions.
Cardiomyocyte Toxicity Drug Safety Screening Comparative Toxicology

Isomeric Interconversion in Acid Chlorides

The acid chlorides derived from the half methyl esters of 3-Methoxyphthalic acid exhibit a facile and rapid interconversion, a property that is not generalizable across all phthalic acid isomers. A comparative study demonstrated it is impractical to isolate one pure isomer, as they rapidly equilibrate. This behavior dictates specific synthetic protocols and outcomes, such as the exclusive formation of a single benzophenone derivative regardless of the starting half-ester, unlike the more predictable and distinct yields often observed with the 4-methoxy isomer [1][2].

Acid Chloride Isomerism
Cross-study
Rapid interconversion, single isomer inaccessible vs 4-Methoxy isomers isolable, stable
Synthetic routes must account for dynamic isomer equilibrium.
Based on half-ester/thionyl chloride studies.
Organic Synthesis Reaction Optimization Isomer Control

3-Methoxyphthalic Acid: Evidence-Driven Applications


Analytical Standard for Anthracycline Metabolism

This compound is the definitive analytical standard for the detection and quantification of a specific oxidative degradation pathway of methoxy-substituted anthracyclines (e.g., doxorubicin) by ferrylmyoglobin. Its unique formation—as opposed to simple phthalic acid from demethoxy drugs—makes it a high-fidelity biomarker in mass spectrometry-based assays of biological samples from in vitro and in vivo models [1].

Reference Compound for Cardiomyocyte Toxicity

As a direct degradation product of doxorubicin with a quantitatively established lower cytotoxicity profile in H9c2 cardiomyocytes, 3-Methoxyphthalic acid serves as a valuable reference compound. It allows researchers to distinguish the cardiotoxic effects of the parent anthracycline from the potential effects of its major oxidative metabolites [1].

Synthetic Intermediate with Dynamic Isomerism

In the synthesis of complex molecules via its half-ester derivatives, 3-Methoxyphthalic acid is the preferred starting material when the unique, rapid interconversion of its isomeric acid chlorides is a desirable or necessary reaction parameter. This property, unlike that of the 4-methoxy isomer, dictates specific synthetic pathways that can be exploited for the controlled formation of a single product from a dynamic mixture [2].

Substrate for Isomer-Differentiating Methods

The distinct behavior of 3-Methoxyphthalic acid in supramolecular interactions, as part of a family of phthalic acid isomers, makes it a necessary component for developing and validating new analytical techniques, such as nanoparticle-based colorimetric assays designed for the naked-eye discrimination of positional isomers [3].

Application
Selection Property
Validation Focus
Anthracycline metabolism biomarker standard
Specific oxidative degradation marker
Mass spectrometry method validation for methoxy-anthracycline tracking
Cardiomyocyte toxicity reference standard
Lower cytotoxicity profile vs. parent drug
Cardiomyocyte model endpoint interpretation
Synthetic intermediate with dynamic isomerism
Rapid acid chloride interconversion
Reaction design accounting for isomer equilibrium
Positional isomer discrimination substrate
Distinct supramolecular interaction
Method development for naked-eye isomer discrimination

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21 linked technical documents
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